molecular formula C13H14N2O2 B2871629 1-Phenyl-5-propylpyrazole-3-carboxylic acid CAS No. 1071694-80-8

1-Phenyl-5-propylpyrazole-3-carboxylic acid

Cat. No.: B2871629
CAS No.: 1071694-80-8
M. Wt: 230.267
InChI Key: YGABVIPGXJAASP-UHFFFAOYSA-N
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Description

1-Phenyl-5-propylpyrazole-3-carboxylic acid is a pyrazole-based compound offered as a chemical building block for research and development purposes. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in pharmacologically active molecules. This compound features a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules, such as amides and esters. Related pyrazole-carboxylic acid isomers have been investigated in scientific research for various applications. For instance, similar structures have been studied as inhibitors of metalloproteinases like meprin α and β, which are potential drug targets in fibrotic diseases, cancer, and Alzheimer's disease . Other research on analogous N-phenyl-5-propylpyrazolecarboxamide compounds has highlighted the potential of this chemical scaffold in developing highly selective inhibitors and degraders of HDAC6, a target for treating acute liver injury . The structural motifs present in this compound—the phenyl and propyl substituents on the pyrazole core—are common in the design of small molecule libraries for high-throughput screening and lead optimization. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

IUPAC Name

1-phenyl-5-propylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGABVIPGXJAASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-propylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The propyl group can be introduced via alkylation reactions .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-propylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Scientific Research Applications

  • HDAC6 Inhibition: Pyrazole derivatives can target HDAC6, which is a strategy for treating acute liver injury by inhibiting necrosis and inflammation .
    • One pyrazole derivative, compound 6 , has demonstrated antinecroptotic activity (IC50 = 0.5 nM) and selective HDAC6 inhibition (IC50 = 4.95 nM, HDAC1/HDAC6 = 251) .
    • Compound 6 also exhibited HDAC6 degradation activity (DC50 = 0.96 nM) and strong inhibitory effects on inflammatory proteins like TNF-α, IL-1β, and IL-6, suggesting anti-inflammatory activity .
    • In a mouse model of acetaminophen (APAP)-induced acute liver injury, compound 6 showed therapeutic and protective efficacy at a dose of 40 mg/kg .
  • Pharmaceutical Intermediates: 1-Alkyl-pyrazole-5-carboxylic acid esters, related to 1-Phenyl-5-propylpyrazole-3-carboxylic acid, are valuable intermediates in the production of pharmaceutical agents . These agents can have vasodilating and antispasmodic effects and can be used to create pesticides with insecticidal and acaricidal properties .
  • 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: This compound is related to this compound and may cause respiratory and skin irritation .
  • 3(5)-Aminopyrazoles: These compounds are explored as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 1-Phenyl-5-propylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Features/Applications
1-Phenyl-5-propylpyrazole-3-carboxylic acid C13H14N2O2 Phenyl (1), Propyl (5), COOH (3) Not explicitly provided Potential enzyme inhibition; aromatic interactions
1-Methyl-3-n-propylpyrazole-5-carboxylic acid C8H12N2O2 Methyl (1), Propyl (3), COOH (5) 139755-99-0 Intermediate in drug synthesis; optimized 3-step synthesis (27% yield improvement)
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid C8H11N3O4 Methyl (1), Nitro (4), Propyl (3), COOH (5) 139756-00-6 High polarity due to nitro group; used in phosphodiesterase assays
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid C8H12N2O2 Methyl (1), Propyl (5), COOH (3) Not explicitly provided Structural isomer; propyl position affects lipophilicity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C6H5F3N2O2 Methyl (1), CF3 (3), COOH (5) 1260085-15-5 Enhanced metabolic stability via CF3 group; used in agrochemical research

Key Observations:

Substituent Position and Bioactivity: The phenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to methyl analogs (e.g., 1-methyl derivatives) .

Synthetic Efficiency :

  • The 3-step synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid offers a 27% yield improvement over traditional methods, highlighting the importance of optimizing reaction pathways for scale-up .
  • By contrast, nitro-containing derivatives often require additional steps for functional group introduction, increasing complexity .

Physicochemical Properties :

  • The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly enhances lipophilicity and metabolic stability, making it favorable for agrochemical applications .
  • Propyl vs. methyl chains : Longer alkyl chains (e.g., propyl) may improve membrane permeability but could reduce aqueous solubility .

Functional Group Variations :

  • Carboxylic acid esters (e.g., ethyl esters in ) are often employed as prodrugs to enhance bioavailability, whereas the free carboxylic acid in the target compound may limit passive diffusion .

Biological Activity

1-Phenyl-5-propylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a phenyl group at position 1, a propyl group at position 5, and a carboxylic acid group at position 3. This compound is gaining attention for its diverse biological activities, which are crucial for applications in medicinal chemistry and agricultural sciences.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2

While the specific biological targets of this compound have not been extensively documented, compounds within the pyrazole class are known to interact with various biological macromolecules, potentially acting as enzyme inhibitors or modulators of signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

In a study focusing on pyrazole derivatives, it was found that these compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic mechanism .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This activity is particularly relevant in models of acute liver injury, where compounds targeting HDAC6 have demonstrated protective effects against necrosis and inflammation .

Insecticidal Activity

Additionally, pyrazole derivatives are being explored for their insecticidal activities. Some studies report that certain pyrazole compounds exhibit notable efficacy against agricultural pests such as Aphis fabae, indicating their potential use in agrochemicals . The structure of this compound may contribute to its bioactivity profile compared to other pyrazole derivatives.

Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibitory activity against BRAF(V600E) and EGFR; synergistic effects with doxorubicin
Anti-inflammatoryInhibition of TNF-α, IL-1β, and IL-6; protective effects in acute liver injury models
InsecticidalEffective against Aphis fabae; potential for use in agrochemicals

Case Study: Acute Liver Injury

In a notable study, a series of pyrazole derivatives were synthesized to target HDAC6 for treating acute liver injury (ALI). Among these compounds, one exhibited an IC50 value of 0.5 nM for antinecroptotic activity and demonstrated significant therapeutic efficacy in mouse models at a dose of 40 mg/kg. This highlights the potential application of pyrazole derivatives in managing severe inflammatory conditions .

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